molecular formula C13H14N2O2 B15364303 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde

1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B15364303
M. Wt: 230.26 g/mol
InChI Key: BNBIZSXYQKUVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde is an organic compound that features an imidazole ring substituted with a benzyloxyethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde typically involves multi-step organic reactions One common method starts with the preparation of 2-(benzyloxy)ethylamine, which is then reacted with glyoxal to form the imidazole ring

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde can be reduced to a primary alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products:

    Oxidation: 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carboxylic acid.

    Reduction: 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-methanol.

    Substitution: Depending on the nucleophile, various substituted imidazole derivatives.

Scientific Research Applications

1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(2-(Benzyloxy)ethyl)-1H-imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    1-(2-(Benzyloxy)ethyl)-1H-imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.

Uniqueness: 1-(2-(Benzyloxy)ethyl)-1H-imidazole-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(2-phenylmethoxyethyl)imidazole-2-carbaldehyde

InChI

InChI=1S/C13H14N2O2/c16-10-13-14-6-7-15(13)8-9-17-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2

InChI Key

BNBIZSXYQKUVJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=CN=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.